molecular formula C6H5BrINO B7979951 3-Bromo-5-iodo-2-methoxypyridine

3-Bromo-5-iodo-2-methoxypyridine

Cat. No.: B7979951
M. Wt: 313.92 g/mol
InChI Key: XCADJOUSEZVJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-iodo-2-methoxypyridine (CAS 578007-66-6) is a valuable halogenated pyridine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. Its molecular formula is C6H5BrINO with a molecular weight of 313.92 g/mol . This compound is characterized by a pyridine ring substituted with bromine (position 3), iodine (position 5), and a methoxy group (position 2), which allows for selective and sequential functionalization . The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form new carbon-carbon bonds . The differing reactivity of the bromine and iodine substituents is particularly useful; the weaker carbon-iodine bond is more reactive, enabling selective coupling at that position under milder conditions while the bromine can remain as a leaving group for subsequent derivatization . This makes it a crucial intermediate in the synthesis of more complex molecules for drug discovery and materials science. For research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, as it may be moisture- and light-sensitive. Recommended storage is in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCADJOUSEZVJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823944-09-7
Record name 3-bromo-5-iodo-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Chemical Transformations and Reactivity of 3 Bromo 5 Iodo 2 Methoxypyridine

Regioselective Deprotonation and Electrophilic Capture

The strategic functionalization of polysubstituted pyridine (B92270) rings is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with diverse applications. In the case of 3-bromo-5-iodo-2-methoxypyridine (B6251429), the presence of multiple substituents—a methoxy (B1213986) group and two different halogens—presents both a challenge and an opportunity for regioselective transformations. The methoxy group, a well-established directed metalation group (DMG), plays a pivotal role in guiding the deprotonation to a specific position on the pyridine ring.

The principle of directed ortho-metalation (DoM) involves the coordination of an organolithium reagent, typically a strong base like lithium diisopropylamide (LDA) or n-butyllithium, to a heteroatom-containing substituent (the DMG). This coordination increases the acidity of the protons at the adjacent (ortho) positions, facilitating their removal by the base to form a lithiated intermediate. This intermediate can then be trapped by a variety of electrophiles, leading to the introduction of a new functional group at a specific location.

For this compound, the 2-methoxy group directs deprotonation to the C4 position. The C6 position is sterically hindered by the adjacent methoxy group, and the electronic effects of the halogens also influence the acidity of the ring protons. The resulting 4-lithiated species is a versatile intermediate for the introduction of various functionalities.

Detailed research has demonstrated the successful regioselective functionalization of a closely related isomer, 5-bromo-3-iodo-2-methoxypyridine (B1302348), at the 3-position, which corresponds to the position bearing the iodine atom. In a specific example, treatment of 5-bromo-3-iodo-2-methoxypyridine with a source of the difluoromethylthio group led to the formation of 5-bromo-3-((difluoromethyl)thio)-2-methoxypyridine in a 74% yield. rsc.org This transformation highlights the ability to selectively replace the iodine atom, likely through a metal-halogen exchange or a related deprotonation/substitution pathway, showcasing the synthetic utility of this scaffold.

The table below summarizes the electrophilic capture of the lithiated intermediate of a closely related isomer, demonstrating the introduction of a new functional group.

ElectrophileProductYield (%)
(Difluoromethyl)thio source5-Bromo-3-((difluoromethyl)thio)-2-methoxypyridine74

Applications of 3 Bromo 5 Iodo 2 Methoxypyridine As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Architectures

The unique substitution pattern of 3-bromo-5-iodo-2-methoxypyridine (B6251429) provides chemists with a powerful tool for the regioselective synthesis of intricate heterocyclic structures. The ability to functionalize the pyridine (B92270) core in a controlled, stepwise manner is crucial for building libraries of compounds with diverse substitution patterns.

The presence of both iodo and bromo substituents on the pyridine ring is key to the synthesis of polysubstituted derivatives. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This difference in reactivity allows for selective coupling at the C-5 position while leaving the C-3 bromine atom intact for subsequent transformations.

This regioselectivity enables a modular approach to synthesis. First, an aryl, heteroaryl, or alkyl group can be introduced at the C-5 position via a Suzuki, Stille, or other similar cross-coupling reaction. The resulting 3-bromo-5-substituted-2-methoxypyridine intermediate can then undergo a second, distinct coupling reaction at the C-3 position to introduce a different functional group. This stepwise functionalization provides a reliable route to a wide array of tri- and tetra-substituted pyridine compounds that would be challenging to access through other synthetic methods. Studies on similarly dihalogenated heterocycles have demonstrated that this selective functionalization is a high-yielding and broadly applicable strategy. mdpi.comd-nb.inforsc.org

Table 1: Regioselective Cross-Coupling Potential of this compound

Reactive Site Relative Reactivity in Pd-Catalyzed Coupling Potential Coupling Partners
C-5 (Iodo) High Boronic acids, stannanes, alkynes, etc.

Beyond simple substitution, this compound is a precursor for the construction of more complex, multi-cyclic heterocyclic systems. The strategic placement of the halogen atoms allows for their participation in intramolecular cyclization reactions to form fused ring systems. For instance, after initial functionalization at one of the halide positions, a suitably chosen substituent can be made to react with the remaining halogenated site, leading to the formation of a new ring fused to the pyridine core. Palladium-catalyzed reactions are often employed to facilitate such cascade processes, which can efficiently build molecular complexity. thieme-connect.com

Furthermore, this building block can be utilized in the synthesis of spirocyclic compounds, where two rings share a single atom. The synthesis of spirooxindoles, a common motif in pharmaceuticals, often proceeds through palladium-catalyzed cascade reactions starting from halogenated precursors. By designing a synthetic route where a substituent, introduced via coupling at either the C-3 or C-5 position, undergoes a subsequent intramolecular C-H activation or cyclization event, it is possible to construct intricate spiro-fused pyridine architectures.

Role in Target-Oriented Synthesis and Medicinal Chemistry Research

The pyridine scaffold is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The ability to precisely decorate this scaffold with various functional groups makes this compound a highly valuable starting material in the discovery and development of new therapeutic and agrochemical agents.

The versatility of this compound makes it an attractive precursor for advanced pharmaceutical intermediates. Drug discovery programs often require the synthesis of a large number of analogues of a lead compound to optimize its pharmacological properties. The modular nature of reactions involving this building block is ideally suited for this purpose.

A concrete example of its application is found in a patent for the synthesis of substituted triazinones intended for use as thyroid hormone receptor agonists. rsc.org In the disclosed synthetic route, this compound is used as a key reactant, highlighting its role in the construction of complex molecules with potential therapeutic applications. Its ability to undergo selective cross-coupling reactions is crucial for assembling the final target compounds.

The pyridine ring is also a common feature in many modern agrochemicals, including herbicides, fungicides, and insecticides. The development of new crop protection agents requires the synthesis of novel compounds that are both effective and environmentally benign. As a versatile building block, this compound can be employed in the development of new pesticides and herbicides. rsc.org

For example, the synthesis of various trifluoromethylpyridine derivatives, which are a key structural motif in many active agrochemical ingredients, often starts from bromo- or iodopyridines. mdpi.com Copper-catalyzed trifluoromethylation reactions of iodo-substituted alkoxypyridines are known to proceed efficiently, suggesting that this compound could serve as an excellent substrate for introducing a trifluoromethyl group at the C-5 position, a common strategy in the design of new agrochemicals. mdpi.com

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The pyridine ring is one of the most prominent privileged scaffolds in drug discovery. The value of this compound lies in its ability to serve as a platform for the extensive derivatization of this scaffold.

Starting from this single compound, chemists can generate a vast library of analogues by varying the substituents introduced at the C-3 and C-5 positions. This allows for a systematic exploration of the chemical space around the pyridine core, which is essential for establishing structure-activity relationships (SAR) and optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. The ability to sequentially and selectively modify the molecule at two distinct positions makes it a superior building block for creating chemical diversity based on a privileged core structure.

Integration in Combinatorial Chemistry Libraries

The strategic design of combinatorial chemistry libraries relies on the use of versatile building blocks that allow for the systematic and efficient generation of a multitude of structurally diverse molecules. nih.gov this compound is a prime example of such a scaffold, offering multiple points for diversification, which is a key attribute for its integration into library synthesis for drug discovery and material science.

The utility of this compound in combinatorial chemistry stems from the differential reactivity of its two halogen substituents: the iodo group and the bromo group. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. nih.gov This difference in reactivity allows for a sequential and site-selective approach to the introduction of various building blocks.

This chemoselectivity enables a two-step diversification strategy. In the first step, a diverse set of building blocks can be introduced at the more reactive 5-position (originally bearing the iodo group). Subsequently, a second library of building blocks can be introduced at the 3-position (originally bearing the bromo group). This sequential approach exponentially increases the number of possible final compounds from a given set of starting materials.

A typical workflow for the integration of this compound into a combinatorial library synthesis via sequential Suzuki-Miyaura coupling is outlined below:

Step 1: First Diversification at the 5-Position

The initial reaction involves the selective coupling of a library of boronic acids or esters at the 5-position of the pyridine ring.

Reaction Scheme: this compound + R¹-B(OH)₂ → 3-Bromo-5-(R¹)-2-methoxypyridine

Step 2: Second Diversification at the 3-Position

The resulting 3-bromo-5-(R¹)-2-methoxypyridine intermediates are then subjected to a second Suzuki-Miyaura coupling with a different library of boronic acids or esters.

Reaction Scheme: 3-Bromo-5-(R¹)-2-methoxypyridine + R²-B(OH)₂ → 3-(R²)-5-(R¹)-2-methoxypyridine

This strategy allows for the creation of a large matrix of compounds from a limited number of starting materials, as illustrated in the following data tables.

Table 1: Representative Building Blocks for Library Synthesis

This table showcases a hypothetical selection of boronic acids that could be used for the diversification of the this compound scaffold.

Building Block ID R¹-Group (for 5-position) R²-Group (for 3-position)
BB-001Phenyl4-Fluorophenyl
BB-0024-Methylphenyl3-Chlorophenyl
BB-0032-ThienylPyridin-3-yl
BB-0044-Methoxyphenyl4-(Trifluoromethyl)phenyl
BB-005N-Methylpyrazolyl2-Naphthyl

Table 2: Example of a Combinatorial Library Matrix

This interactive table demonstrates the products that would be generated from the combination of the building blocks listed in Table 1. The resulting library is rich in structural diversity, a critical feature for screening campaigns in drug discovery.

Product ID R¹-Group (from BB-001 to BB-005) R²-Group (from BB-001 to BB-005) Final Compound Structure
CL-001Phenyl4-Fluorophenyl5-Phenyl-3-(4-fluorophenyl)-2-methoxypyridine
CL-002Phenyl3-Chlorophenyl5-Phenyl-3-(3-chlorophenyl)-2-methoxypyridine
CL-003PhenylPyridin-3-yl5-Phenyl-3-(pyridin-3-yl)-2-methoxypyridine
CL-0044-Methylphenyl4-Fluorophenyl5-(4-Methylphenyl)-3-(4-fluorophenyl)-2-methoxypyridine
CL-0054-Methylphenyl3-Chlorophenyl5-(4-Methylphenyl)-3-(3-chlorophenyl)-2-methoxypyridine
CL-0064-MethylphenylPyridin-3-yl5-(4-Methylphenyl)-3-(pyridin-3-yl)-2-methoxypyridine
CL-0072-Thienyl4-Fluorophenyl5-(2-Thienyl)-3-(4-fluorophenyl)-2-methoxypyridine
CL-0082-Thienyl3-Chlorophenyl5-(2-Thienyl)-3-(3-chlorophenyl)-2-methoxypyridine
CL-0092-ThienylPyridin-3-yl5-(2-Thienyl)-3-(pyridin-3-yl)-2-methoxypyridine

The resulting libraries of substituted pyridines are of significant interest in medicinal chemistry, as the pyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors. nih.goved.ac.uk The ability to rapidly generate and test a wide array of analogues allows for the efficient exploration of structure-activity relationships (SAR) and the identification of lead compounds for further development.

Advanced Analytical Techniques for Characterization and Reaction Monitoring in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. For 3-Bromo-5-iodo-2-methoxypyridine (B6251429), both ¹H and ¹³C NMR would provide critical information.

In a hypothetical ¹H NMR spectrum, one would anticipate signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the two aromatic protons on the pyridine (B92270) ring would be influenced by the electron-withdrawing effects of the bromine and iodine atoms, as well as the electron-donating effect of the methoxy group. Their specific positions and coupling patterns (as doublets) would be key to confirming the 3, 5, and 2 substitution pattern. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative bromine, iodine, and oxygen atoms would exhibit characteristic chemical shifts. The positions of the carbon signals would definitively confirm the substitution pattern on the pyridine ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule with high accuracy. For this compound (C₆H₅BrINO), HRMS would provide a measured mass-to-charge ratio (m/z) that can be compared to the calculated exact mass. The presence of bromine and iodine, with their distinct isotopic patterns, would result in a characteristic isotopic cluster in the mass spectrum, further corroborating the identity of the compound.

AdductPredicted m/z
[M+H]⁺313.86720
[M+Na]⁺335.84914
[M-H]⁻311.85264
[M+NH₄]⁺330.89374
[M+K]⁺351.82308

This data is based on predicted values and illustrates the expected output from an HRMS analysis.

Chromatographic Methods (GC-MS, HPLC) for Purity and Reaction Progress Monitoring

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for analyzing the volatility and thermal stability of the compound. A pure sample would exhibit a single peak in the gas chromatogram. The coupled mass spectrometer would provide the mass spectrum of the eluting compound, which can be compared against a library or the HRMS data for identity confirmation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment, particularly for compounds that may not be suitable for GC analysis. A specific HPLC method would be developed using an appropriate stationary phase (e.g., C18) and mobile phase. A single, sharp peak under optimized conditions would indicate a high degree of purity. The retention time would be a characteristic property of the compound under those specific conditions.

Spectroscopic Techniques (UV-Vis, FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic ring and the methoxy group.

C=C and C=N stretching vibrations within the pyridine ring.

C-O stretching of the methoxy group.

C-Br and C-I stretching vibrations, typically found in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would display absorption maxima (λ_max) corresponding to the π-π* transitions of the substituted pyridine ring. The positions and intensities of these absorptions would be characteristic of the chromophoric system.

Future Directions and Emerging Research Avenues

Exploration of Photoredox and Electrochemistry in Derivatization

Modern synthetic methods are increasingly turning to photoredox catalysis and electrochemistry to achieve transformations under mild and sustainable conditions. arizona.edumdpi.com These techniques rely on the generation of radical intermediates via single electron transfer, offering a different reactivity paradigm compared to traditional transition metal-catalyzed cross-coupling reactions. arizona.edunih.gov

The application of these methods to aryl halides is a burgeoning area of research. nih.gov For 3-Bromo-5-iodo-2-methoxypyridine (B6251429), the significant difference in the reduction potentials of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds presents an opportunity for selective functionalization. Photoredox catalysis, driven by visible light, can provide an efficient, simple, and environmentally friendly route to generate aryl radicals. nih.gov It is conceivable that by tuning the photocatalyst and the wavelength of light, one could achieve "chromoselective" activation, allowing for the preferential cleavage of the weaker C-I bond without affecting the C-Br bond. arizona.edu This would enable sequential functionalization of the pyridine (B92270) ring with high precision.

Similarly, electrochemical synthesis offers a reagent-free method for oxidation or reduction. iupac.org By carefully controlling the applied potential at an electrode, it could be possible to selectively reduce the C-I bond of this compound, generating a radical or anionic intermediate ready for subsequent reaction. researchgate.net This approach avoids the use of stoichiometric chemical reductants and can often be performed at room temperature, aligning with the principles of green chemistry. rsc.orgyoutube.com

Applications in Bioconjugation and Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions are crucial for labeling and imaging biomolecules in their natural environment. nih.govnih.gov Key bioorthogonal reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted cycloadditions, often referred to as "click chemistry," as well as tetrazine ligations. nih.govnih.gov

While this compound is not directly a bioorthogonal reagent, its value lies in its potential as a scaffold. The bromo and iodo substituents can be selectively replaced through cross-coupling reactions to install functionalities necessary for bioorthogonal transformations. For instance, a Sonogashira coupling could be used to selectively replace the iodine atom with an alkyne group. This alkyne-functionalized pyridine could then be attached to a molecule of interest (e.g., a drug or probe) and subsequently "clicked" onto a biomolecule carrying a complementary azide (B81097) group within a living cell. This strategy allows for precise, site-specific labeling of proteins and other biological targets. nih.gov The development of such pyridine-based probes represents a promising avenue for creating new tools for chemical biology and medical diagnostics.

Development of Catalytic Systems for Enhanced Selectivity

The primary synthetic challenge and opportunity presented by this compound is the selective functionalization of its two different halogen atoms. The C-I bond is generally more reactive than the C-Br bond in transition metal-catalyzed cross-coupling reactions. However, achieving perfect selectivity can be difficult, and forcing reaction at the less reactive C-Br site while preserving the C-I bond is a significant challenge.

Future research is focused on developing highly specialized catalytic systems to master this selectivity. This involves the rational design of ligands for transition metals like palladium or copper, which can sterically and electronically differentiate between the two halogen positions. Furthermore, the exploration of photoredox catalysis offers a new parameter for control. As different wavelengths of light carry different energies, it may be possible to design a system where one color of light initiates a reaction at the iodo position, and another color triggers a subsequent reaction at the bromo position. arizona.edu This "chromoselective" approach would represent a major advance in the controlled synthesis of complex molecules. arizona.edu

Table 1: Hypothetical Catalytic Systems for Selective Functionalization

Target BondProposed Catalytic MethodCatalyst/ConditionsExpected Outcome
C-I Palladium-Catalyzed Suzuki CouplingPd(OAc)₂, SPhos ligand, K₂CO₃, Dioxane/H₂O, 60°CSelective replacement of iodine with a boronic acid-derived group.
C-Br Nickel-Catalyzed Kumada CouplingNiCl₂(dppp), Isopropylmagnesium chloride, THF, 0°CSelective replacement of bromine with a Grignard-derived group (after prior C-I functionalization).
C-I Photoredox-Catalyzed ArylationIr(ppy)₃, Blue LED light, Hantzsch ester, BaseSelective C-H arylation at the iodo-position via a radical mechanism. nih.gov
C-Br Energy-Transfer PhotocatalysisSpecific photosensitizer, UV-A lightHypothetical selective activation of the stronger C-Br bond after C-I functionalization.

This table is illustrative and based on established principles of organic chemistry.

Sustainable Synthesis and Process Intensification Approaches

The chemical industry is undergoing a shift towards greener and more efficient manufacturing processes. mdpi.com Sustainable synthesis focuses on reducing waste, minimizing energy consumption, and using less hazardous materials. Process intensification aims to develop smaller, more efficient, and often continuous manufacturing systems. researchgate.netmdpi.com

Future production of this compound and its derivatives will likely incorporate these principles. For example, continuous flow reactors can offer superior heat and mass transfer compared to traditional batch reactors, leading to higher yields, better selectivity, and improved safety. mdpi.com Coupling flow chemistry with energy sources like microwaves or ultrasound can further accelerate reactions and reduce energy consumption.

Photocatalytic and electrochemical methods are inherently well-suited for process intensification. arizona.eduyoutube.com Reactions driven by light or electricity can be readily implemented in flow systems, allowing for precise control and easy scalability. arizona.edu These technologies can reduce the reliance on toxic reagents and solvents, contributing to a more sustainable chemical industry. mdpi.com Adopting these approaches for the synthesis and derivatization of this compound would not only enhance efficiency but also significantly reduce the environmental footprint of the manufacturing process. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-5-iodo-2-methoxypyridine?

The compound can be synthesized through sequential halogenation of a pyridine precursor. For example, bromination of 2-methoxypyridine derivatives followed by iodination at the 5-position using reagents like N-iodosuccinimide (NIS) under controlled conditions. Alternatively, a regioselective Suzuki-Miyaura coupling could introduce iodine post-bromination, though steric and electronic factors must be optimized to avoid competing reactions . Purity is typically verified via HPLC or GC-MS, with intermediates characterized by 1H^1H-NMR and IR spectroscopy .

Q. How do I characterize the regioselectivity of halogenation in this compound?

Regioselectivity is confirmed using 1H^1H-NMR and X-ray crystallography. The methoxy group at position 2 directs electrophilic substitution to the 3- and 5-positions due to its electron-donating effect. NOESY or COSY NMR experiments can resolve spatial proximity of substituents, while computational modeling (e.g., DFT) predicts thermodynamic stability of isomers. Cross-validation with literature analogs (e.g., 5-bromo-2-methoxy-3-methylpyridine) is recommended .

Q. What analytical techniques are critical for assessing purity and stability?

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards.
  • Stability : Perform accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via LC-MS to identify byproducts (e.g., dehalogenation or demethylation).
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR ensure molecular integrity .

Advanced Research Questions

Q. How can competing side reactions during cross-coupling of this compound be mitigated?

The iodine atom at position 5 is more reactive in Sonogashira or Buchwald-Hartwig couplings due to lower bond dissociation energy compared to bromine. To suppress undesired coupling at iodine:

  • Use palladium catalysts with bulky ligands (e.g., XPhos) to sterically hinder the 5-position.
  • Optimize temperature (e.g., <60°C) and solvent polarity (e.g., toluene/DMF mixtures) to favor reactivity at bromine.
  • Monitor reaction progress in real-time using in situ IR spectroscopy to detect intermediate species .

Q. What strategies resolve contradictions in reported spectral data for halogenated pyridines?

Discrepancies in NMR shifts or IR peaks often arise from solvent effects or impurities. To address this:

  • Re-run spectra under standardized conditions (e.g., CDCl₃ at 25°C).
  • Compare with computational spectra (e.g., Gaussian09 B3LYP/6-31G*) to validate assignments.
  • Use 2D NMR (HSQC, HMBC) to unambiguously assign protons and carbons, especially in crowded aromatic regions .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

The methoxy group at position 2 activates the ring toward SNAr, but the electron-withdrawing halogens at 3 and 5 create a complex electronic landscape. Key considerations:

  • Substrate Design : Introduce electron-deficient leaving groups (e.g., nitro) to enhance reactivity.
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states.
  • Kinetic vs. Thermodynamic Control : At low temperatures, substitution occurs preferentially at iodine (kinetic product); higher temperatures may favor bromine displacement (thermodynamic product) .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Halogenation Efficiency : Large-scale iodination requires excess NIS, increasing cost and purification difficulty. Switch to flow chemistry for better heat and mass transfer.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1 eq I₂) and use scavengers (e.g., silica gel) to remove unreacted halogens.
  • Safety : Bromine and iodine vapors are toxic; employ closed-system reactors and real-time gas monitoring .

Methodological Notes

  • Spectral Data Interpretation : Always cross-reference with databases like SciFinder or Reaxys to resolve ambiguities .
  • Reaction Optimization : Design-of-experiments (DoE) software (e.g., JMP) can systematically explore parameter spaces (temperature, catalyst loading) for yield improvement.
  • Contradictory Data : Replicate key literature procedures and validate using orthogonal techniques (e.g., XRD vs. NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-iodo-2-methoxypyridine
Reactant of Route 2
3-Bromo-5-iodo-2-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.